Ethyl 8-hydroxyquinoline-5-carboxylate
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Overview
Description
Ethyl 8-hydroxyquinoline-5-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activitiesThe 8-hydroxyquinoline moiety is a bicyclic compound consisting of a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 .
Mechanism of Action
Target of Action
Ethyl 8-hydroxyquinoline-5-carboxylate, a derivative of 8-hydroxyquinoline, exhibits a wide range of biological activities 8-hydroxyquinoline derivatives are known to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .
Mode of Action
8-hydroxyquinoline derivatives are known to act as inhibitors of 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in various biological processes, including epigenetic regulation and metabolism.
Biochemical Pathways
8-hydroxyquinoline derivatives are known to influence the activity of 2og-dependent enzymes, which are involved in a wide range of biochemical pathways . For instance, these enzymes play a role in the demethylation of nucleic acids, a process critical for gene expression and cellular function.
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant .
Result of Action
8-hydroxyquinoline derivatives are known to exhibit antimicrobial, anticancer, and antifungal effects . They can inhibit the activity of 2OG-dependent enzymes, leading to changes in gene expression and cellular function .
Biochemical Analysis
Biochemical Properties
These interactions are often due to the ability of 8-hydroxyquinoline to act as a chelating agent, binding to metal ions within biological systems .
Cellular Effects
8-hydroxyquinoline derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, they have been found to exhibit antimicrobial, anticancer, and antifungal effects .
Molecular Mechanism
8-hydroxyquinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
8-hydroxyquinoline derivatives have been shown to exhibit effects over time in laboratory settings .
Dosage Effects in Animal Models
8-hydroxyquinoline derivatives have been shown to exhibit effects at different dosages in animal models .
Metabolic Pathways
8-hydroxyquinoline derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
8-hydroxyquinoline derivatives have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
8-hydroxyquinoline derivatives have been shown to localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyquinoline-5-carboxylate typically involves the esterification of 8-hydroxyquinoline-5-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-5-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
8-Hydroxyquinoline-5-carboxylic acid+EthanolH2SO4Ethyl 8-hydroxyquinoline-5-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 8-hydroxyquinoline-5-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 8-hydroxyquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and metal ion chelation studies.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of metal ion sensors and catalysts
Comparison with Similar Compounds
Ethyl 8-hydroxyquinoline-5-carboxylate is compared with other 8-hydroxyquinoline derivatives:
8-Hydroxyquinoline: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
5-Chloro-8-hydroxyquinoline: Contains a chlorine substituent, enhancing its antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: More water-soluble due to the sulfonic acid group, used in different applications
List of Similar Compounds
- 8-Hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
- 8-Hydroxyquinoline-5-sulfonic acid
- 8-Hydroxyquinoline-5-nitro
Properties
IUPAC Name |
ethyl 8-hydroxyquinoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-10(14)11-8(9)4-3-7-13-11/h3-7,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNAHDRMCPGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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